Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a fluorinated quinoline derivative with a carbamoylmethoxy substituent at position 4 and a methyl ester at position 2. The fluorine atom at position 6 enhances metabolic stability, while the carbamoyl group may influence binding to biological targets such as P-glycoprotein (P-gp) or enzymes involved in hyperglycemia pathways . This compound’s structural complexity makes it a candidate for therapeutic applications, particularly in oncology and metabolic disorders.
Properties
IUPAC Name |
methyl 6-fluoro-4-[2-(2-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(12-8-11(20)6-7-14(12)22-16)27-10-18(24)23-15-5-3-2-4-13(15)21/h2-9H,10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNBOBLLSTDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-ethylphenyl group: This step may involve Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and fluorinated substituents make this compound susceptible to oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) selectively oxidize the methyl ester group at the 2-position to a carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Example Reaction:
Hydrolysis Reactions
The carbamoyl and ester functional groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Outcome | References |
|---|---|---|---|---|
| Ester Hydrolysis | Acidic (HCl/H₂O) or Basic (NaOH) | HCl or NaOH | Conversion to carboxylic acid | |
| Carbamoyl Hydrolysis | Strong acid (H₂SO₄) | Concentrated H₂SO₄ | Cleavage to amine and carboxylic acid |
Hydrolysis of the methyl ester is particularly significant for synthesizing water-soluble derivatives for pharmacological studies.
Nucleophilic Substitution
The electron-withdrawing fluorine atoms at the 6-position and the methoxy group enhance electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (NAS). For example, the 4-{[(2-fluorophenyl)carbamoyl]methoxy} group can undergo displacement with thiols or amines under catalytic conditions .
Key Reaction Pathway:
(Nu = Thiol, Amine, or other nucleophiles)
Ester Functional Group Reactivity
The methyl ester at the 2-position participates in transesterification and aminolysis:
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Transesterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to yield ethyl esters.
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Aminolysis : Reacts with primary amines to form amides, a reaction exploited in prodrug development.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at the quinoline core’s halogenated positions. For instance, replacing fluorine at the 6-position with aryl/heteroaryl groups enhances structural diversity for drug discovery .
Example:
Thiolation and Sulfonation
The hydroxyl group in analogous quinoline derivatives undergoes thiolation using phosphorus pentasulfide (P₄S₁₀) in pyridine, producing thioquinolines with antitubercular activity . While direct data for this compound is limited, structural analogs confirm this reactivity:
Mechanistic Insights
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Oxidation and Hydrolysis : Governed by the electron-deficient quinoline ring, which polarizes adjacent bonds.
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NAS Reactivity : Enhanced by fluorine’s meta-directing effects and the carbamoyl group’s steric influence .
This compound’s versatility in undergoing hydrolysis, substitution, and coupling reactions makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents . Experimental protocols for these reactions typically employ polar aprotic solvents (e.g., DMF, DMSO) and require purification via chromatography or recrystallization .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been investigated for its potential as an anticancer agent . Its structure allows it to induce apoptosis in cancer cells through caspase-mediated pathways, making it a candidate for targeted cancer therapies. Preclinical studies have demonstrated its efficacy against various cancer cell lines, indicating its promise in drug development .
Biological Studies
The compound exhibits antimicrobial properties , inhibiting the growth of bacteria and fungi. This suggests potential applications in developing new antibacterial and antifungal agents. Studies have shown that it can effectively target pathogens, which is crucial in addressing antibiotic resistance issues.
Materials Science
In materials science, the unique properties of this compound make it suitable for developing advanced materials with high thermal stability and conductivity. Its role as a precursor in synthesizing polymers and other materials highlights its versatility in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Quinoline Derivatives
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations :
- Substituent Effects : The carbamoylmethoxy group in the target compound and its analogues (e.g., ) may enhance hydrogen-bonding interactions with biological targets compared to simpler substituents like trifluoromethyl () or aryl groups ().
- Halogen Influence : Fluorine at position 6 improves metabolic stability and electron-withdrawing properties, whereas chlorine () increases lipophilicity and steric bulk.
P-glycoprotein (P-gp) Inhibition
- Target Compound: Fluorine at position 6 and the carbamoylmethoxy group may enhance P-gp inhibition, similar to 6-methoxy-2-arylquinolines ().
- Comparison with 6-Chloro Analogue () : Chlorine’s larger size may reduce binding affinity compared to fluorine.
Antihyperglycemic Activity
- Target Compound : Carbamoyl groups are critical for targeting insulin resistance pathways ().
- Comparison with 4-Trifluoromethyl Derivative () : The trifluoromethyl group’s electron-withdrawing effect may reduce solubility, limiting therapeutic utility.
Structural Insights from Crystallography
Biological Activity
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).
1. Antiproliferative Activity:
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth. A study highlighted that compounds with fluorine substitutions at specific positions on the phenyl ring demonstrated enhanced antitumor activity, particularly against receptor tyrosine kinases like c-Met .
2. Cytotoxicity Studies:
Cytotoxicity assays conducted on lung cancer cell lines (A549, H460) showed that this compound could induce significant cell death at low concentrations. Notably, it was found to be more toxic to cancer cells compared to healthy cells, indicating a potential therapeutic window for selective targeting .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Fluorine Substituents: The presence of fluorine atoms at specific positions enhances the compound's binding affinity to target proteins involved in cancer progression.
- Carbamoyl Group: The carbamoyl moiety contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Methoxy Group: This functional group appears to play a role in modulating the compound's lipophilicity and overall bioavailability.
Case Studies
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In Vitro Studies:
A series of in vitro experiments demonstrated that this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects . -
Comparative Analysis:
In comparison with other quinoline derivatives, this compound showed superior activity against c-Met kinase, suggesting its potential as a multitargeted therapeutic agent .
Data Table
| Compound Name | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| This compound | 1.04 | c-Met | A549 (Lung Cancer) |
| Other Quinoline Derivative | 5.67 | c-Met | A549 (Lung Cancer) |
| Standard Chemotherapeutic | 10.00 | c-Met | A549 (Lung Cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
